molecular formula C24H38N4O2 B8365647 4-[6-[[6-Methoxy-4-methyl-8-quinolinyl]amino]hexyl]-1-piperazinepropanol

4-[6-[[6-Methoxy-4-methyl-8-quinolinyl]amino]hexyl]-1-piperazinepropanol

Cat. No. B8365647
M. Wt: 414.6 g/mol
InChI Key: PRDQKGNEQJNJMA-UHFFFAOYSA-N
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Description

4-[6-[[6-Methoxy-4-methyl-8-quinolinyl]amino]hexyl]-1-piperazinepropanol is a useful research compound. Its molecular formula is C24H38N4O2 and its molecular weight is 414.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-[6-[[6-Methoxy-4-methyl-8-quinolinyl]amino]hexyl]-1-piperazinepropanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[6-[[6-Methoxy-4-methyl-8-quinolinyl]amino]hexyl]-1-piperazinepropanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C24H38N4O2

Molecular Weight

414.6 g/mol

IUPAC Name

3-[4-[6-[(6-methoxy-4-methylquinolin-8-yl)amino]hexyl]piperazin-1-yl]propan-1-ol

InChI

InChI=1S/C24H38N4O2/c1-20-8-10-26-24-22(20)18-21(30-2)19-23(24)25-9-5-3-4-6-11-27-13-15-28(16-14-27)12-7-17-29/h8,10,18-19,25,29H,3-7,9,11-17H2,1-2H3

InChI Key

PRDQKGNEQJNJMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)NCCCCCCN3CCN(CC3)CCCO)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A cold (-40°) slurry of 1.8 g (0.0135 mole) of anhydrous aluminum chloride in 60 ml of tetrahydrofuran was added to an equally cold suspension of 1.5 g (0.039 mole) of lithium aluminum hydride in 30 ml of tetrahydrofuran. The mixture was stirred and allowed to warm to -10°. To it was added dropwise a solution of 4.4 g (0.0103 mole) of 4-(3-hydroxypropyl)-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide in 15 ml of tetrahydrofuran. The mixture was stirred for 2 hr, then treated with 7 ml of 30% sodium hydroxide solution and enough water to clarify the supernatant and finally filtered through supercell. The filtrate was concentrated in vacuo to remove tetrahydrofuran, diluted with dichloromethane, washed with water, dried, and concentrated to dryness. The residue was chromatographed over 200 g of silica gel with a 15:84:1 mixture of methanol:ethyl acetate-triethylamine. That portion of the eluant containing the product, Rf(silica--25:74:1 mixture of methanol:ethyl acetate:triethylamine)=0.33, was concentrated to dryness in vacuo. Recrystallization of the residue from 2-propanol afforded 2.1 g (49%) of the title compound, mp 100°-102°.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
4-(3-hydroxypropyl)-N-(6-methoxy-4-methyl-8-quinolinyl)-1-piperazinehexanamide
Quantity
4.4 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
7 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
49%

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